Methyl 5-(benzyloxy)-2-bromobenzoate
Overview
Description
Methyl 5-(benzyloxy)-2-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzoate ester
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with enzymes like uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
It’s worth noting that benzyloxy compounds often undergo reactions involving the cleavage of the carbon-oxygen bond, leading to the formation of benzyl radicals . These radicals can then participate in various biochemical reactions, potentially altering the function of their targets.
Biochemical Pathways
Benzyloxy compounds are known to be involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, which is crucial in organic synthesis.
Pharmacokinetics
Similar compounds have been shown to have varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability and therapeutic efficacy.
Result of Action
The generation of benzyl radicals could potentially lead to various cellular effects, depending on the specific targets and pathways involved .
Action Environment
The action, efficacy, and stability of Methyl 5-(benzyloxy)-2-bromobenzoate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, is known to be influenced by factors such as temperature, pH, and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-2-bromobenzoate typically involves the esterification of 5-(benzyloxy)-2-bromobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzyloxy)-2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-(benzyloxy)-2-aminobenzoate or 5-(benzyloxy)-2-thiobenzoate.
Oxidation: Formation of 5-(benzyloxy)-2-bromobenzaldehyde or 5-(benzyloxy)-2-bromobenzoic acid.
Reduction: Formation of 5-(benzyloxy)-2-bromobenzyl alcohol.
Scientific Research Applications
Methyl 5-(benzyloxy)-2-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: Similar structure but with an additional bromoacetyl group.
Methyl 5-(benzyloxy)-2-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-(benzyloxy)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 5-(benzyloxy)-2-bromobenzoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine. This can result in different reactivity and binding properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-bromo-5-phenylmethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDGAVFZSVMKKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.